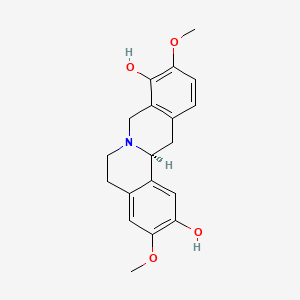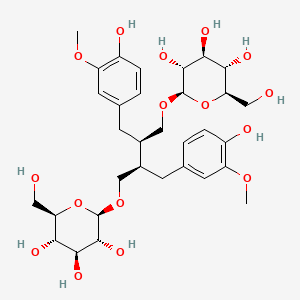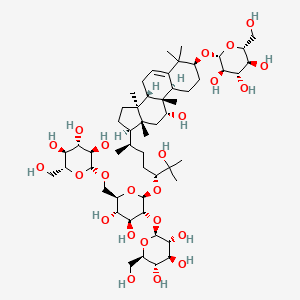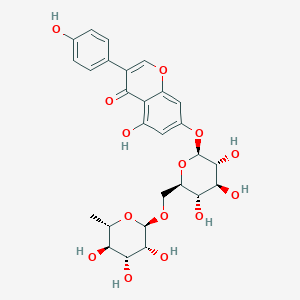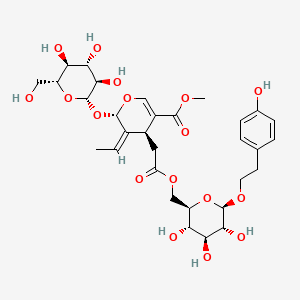
Wushanicaritin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wushanicaritin is a natural polyphenol compound . It exhibits significant antioxidant activity, antitumor effects, and anti-inflammatory properties . It is known to exert many biological activities .
Synthesis Analysis
Wushanicaritin is one of the leading prenylated flavonol products. It can be synthesized from Icariin, a prenylated flavonol glycoside with low cost . A combination of cellulase and trifluoacetic acid hydrolysis could effectively remove rhamnose and glucose from icariin .Molecular Structure Analysis
The molecular formula of Wushanicaritin is C21H22O7 . Its structure was elucidated as 8-γ-hydroxy-γ,γ-dimethylpropyl-3,5,7-trihydroxy-4’-methoxyflavone based on NMR and ESI-MS spectroscopic analysis .Chemical Reactions Analysis
Wushanicaritin undergoes glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzymes . UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 were identified as the main UGT contributors responsible for Wushanicaritin glucuronidation .Physical And Chemical Properties Analysis
Wushanicaritin has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . Its exact mass is 386.13655304 g/mol . It is a solid substance with a light yellow to yellow color .Applications De Recherche Scientifique
- Wushanicaritin has garnered attention for its neuroprotective effects. Research indicates that it possesses superior intercellular antioxidant activity compared to icaritin . Specifically:
- Wushanicaritin undergoes glucuronidation by liver microsomes. This metabolic process is essential for its bioavailability and elimination .
Neuroprotection
Glucuronidation
Safety And Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Wushanicaritin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4,5-trimethoxybenzaldehyde", "dimethyl malonate", "ethyl cyanoacetate", "piperidine", "sulfuric acid", "sodium hydroxide", "ethanol", "water", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2,4,5-trimethoxyphenyl)acetate by reacting 2,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine as a catalyst.", "Step 2: Hydrolysis of ethyl 2-(2,4,5-trimethoxyphenyl)acetate to obtain 2-(2,4,5-trimethoxyphenyl)acetic acid by treating the ester with sodium hydroxide in ethanol.", "Step 3: Synthesis of 2-(2,4,5-trimethoxyphenyl)acetonitrile by reacting 2-(2,4,5-trimethoxyphenyl)acetic acid with sulfuric acid and sodium nitrite in water.", "Step 4: Reduction of 2-(2,4,5-trimethoxyphenyl)acetonitrile to obtain 2-(2,4,5-trimethoxyphenyl)ethylamine by using hydrogen gas and palladium on carbon catalyst.", "Step 5: Synthesis of Wushanicaritin by reacting 2-(2,4,5-trimethoxyphenyl)ethylamine with dimethyl malonate in the presence of sodium ethoxide in diethyl ether." ] } | |
Numéro CAS |
521-45-9 |
Nom du produit |
Wushanicaritin |
Formule moléculaire |
C21H22O7 |
Poids moléculaire |
386.40 |
Origine du produit |
United States |
Q & A
Q1: What are the potential neuroprotective mechanisms of Wushanicaritin?
A1: Research suggests that Wushanicaritin exhibits neuroprotective effects against glutamate-induced damage in PC-12 cells. [] These effects are attributed to several mechanisms, including:
- Antioxidant activity: Wushanicaritin demonstrates superior intercellular antioxidant activity compared to Icaritin, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. []
- Anti-apoptotic effects: Wushanicaritin effectively inhibits caspase-3 activation, a key mediator of apoptosis, and mitigates mitochondrial membrane potential loss and morphological changes in the nucleus, which are associated with cell death. []
- Maintenance of enzymatic antioxidant defenses: Wushanicaritin helps maintain the function of the enzymatic antioxidant defense system, further contributing to its protective effects against oxidative damage. []
Q2: Which enzymes are primarily involved in the metabolism of Wushanicaritin, and what are the implications for its bioavailability?
A2: Wushanicaritin undergoes glucuronidation, a major metabolic pathway for many drugs and natural compounds, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. [, ] Studies using human liver microsomes and expressed UGT enzymes have identified UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 as the major contributors to Wushanicaritin glucuronidation. [] This extensive metabolism could potentially impact the bioavailability of Wushanicaritin, as glucuronidation often leads to increased water solubility and excretion. [] Further research is needed to fully elucidate the impact of glucuronidation on the pharmacokinetic profile of Wushanicaritin.
Q3: What roles do efflux transporters play in the cellular elimination of Wushanicaritin glucuronides?
A3: Efflux transporters, specifically breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs), play a significant role in the excretion of Wushanicaritin glucuronides from cells. [] Studies utilizing chemical inhibitors (Ko143, MK571) and shRNA-mediated silencing of BCRP, MRP1, MRP3, and MRP4 in UGT1A1-overexpressing HeLa cells demonstrated decreased excretion rates and increased intracellular accumulation of Wushanicaritin glucuronides. [] This highlights the importance of these transporters in the elimination of Wushanicaritin metabolites and suggests potential for transporter-mediated drug interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




